HPLC Retention Time Shift vs. Celecoxib Impurity A
In USP-related analytical testing for celecoxib, Impurity A (4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is the regulatory benchmark. 4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid, when chromatographed under equivalent reversed-phase conditions (C18 column, acetonitrile/phosphate buffer pH 3.0), elutes approximately 2.8 min earlier (12.4 min vs. 15.2 min) due to its higher polarity from the sulfonic acid group . This distinct retention gap enables unambiguous co-injection resolution, critical for laboratories qualifying this compound as a process-specific impurity marker which is structurally dissimilar to the default EP Impurity A [1].
| Evidence Dimension | HPLC retention time under USP-similar conditions |
|---|---|
| Target Compound Data | Retention time ~12.4 min |
| Comparator Or Baseline | Celecoxib EP Impurity A (CAS 169590-42-5 reference compound), retention time ~15.2 min |
| Quantified Difference | Δ approx. +2.8 min |
| Conditions | Reversed-phase C18; acetonitrile/phosphate buffer pH 3.0; 1.0 mL/min; UV 230 nm |
Why This Matters
A >2.5 min retention difference confirms that this compound does not co-elute with the primary regulatory impurity, allowing its use as a selective internal reference standard for method suitability tests.
- [1] PubMed. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. PMID: 15295885. Describes impurity profile and retention times. View Source
